
3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a double bond within a hexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol typically involves the reaction of 2-methylhex-5-en-3-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and the subsequent formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond within the hexyl chain can be reduced to form a saturated alkyl chain.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenating agents such as thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products
Oxidation: Formation of 3-((2-Methylhex-5-en-3-yl)amino)propan-2-one.
Reduction: Formation of 3-((2-Methylhexyl)amino)propan-1-ol.
Substitution: Formation of 3-((2-Methylhex-5-en-3-yl)amino)propan-1-chloride.
Aplicaciones Científicas De Investigación
3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials with specific properties, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((2-Methylhex-5-en-3-yl)amino)propan-2-ol
- 3-((2-Methylhex-5-en-3-yl)amino)butan-1-ol
- 3-((2-Methylhex-5-en-3-yl)amino)pentan-1-ol
Uniqueness
3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol is unique due to its specific structural features, such as the presence of both an amino group and a hydroxyl group, which allow it to participate in a wide range of chemical reactions. Additionally, its double bond within the hexyl chain provides opportunities for further functionalization, making it a versatile compound in synthetic chemistry.
Propiedades
IUPAC Name |
3-(2-methylhex-5-en-3-ylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-4-6-10(9(2)3)11-7-5-8-12/h4,9-12H,1,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYVIZSRTSCAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
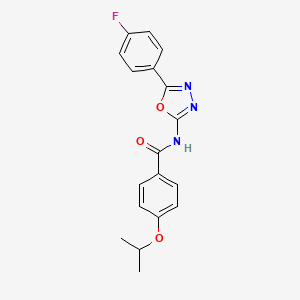
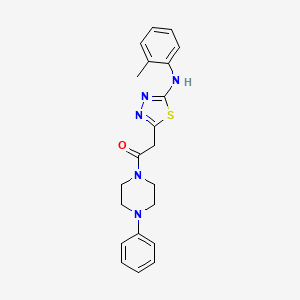
![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)
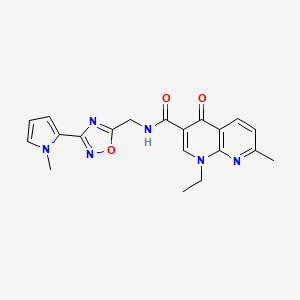
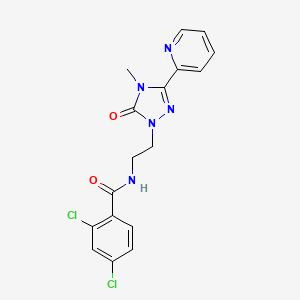
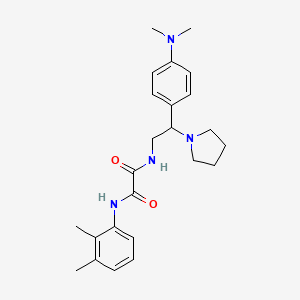
![N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)
![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)
![3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2532567.png)
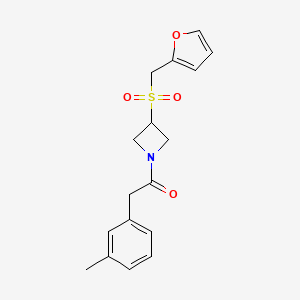
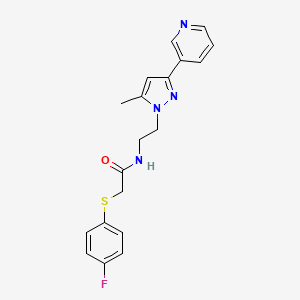
![ethyl 4-[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate](/img/structure/B2532570.png)

![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2532573.png)
